![molecular formula C12H14N4OS B13787250 Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- CAS No. 68901-16-6](/img/structure/B13787250.png)
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
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Overview
Description
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is a synthetic organic compound that features a urea backbone with a 1-methyl-1H-imidazol-2-yl substituent and a phenyl group. This compound is part of a broader class of urea derivatives known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 1-methyl-1H-imidazole-2-thiol.
Step 2: Reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[[(1H-imidazol-2-yl)thio]methyl]-N’-phenyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-benzyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-pyridyl-
Uniqueness
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is unique due to the presence of the 1-methyl-1H-imidazol-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Biological Activity
Urea derivatives, particularly those containing thio groups and imidazole rings, have garnered attention due to their diverse biological activities. The compound Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Name : Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 233.31 g/mol
This structure combines a urea moiety with a thioether linkage to a methylimidazole group, which is known for its biological activity.
Antimicrobial Activity
Research has shown that urea derivatives can exhibit potent antimicrobial properties. For instance, compounds with similar structures have demonstrated significant antibacterial effects against various pathogens. A study evaluating the minimum inhibitory concentration (MIC) of related thio-ureas indicated effective inhibition against Staphylococcus aureus and Streptococcus pyogenes, with MIC values ranging from 0.03 to 0.12 μg/mL for selected derivatives .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
1 | S. aureus | 0.03 |
2 | S. pyogenes | 0.06 |
3 | H. influenzae | 0.25 |
Anticancer Activity
The anticancer potential of urea derivatives has also been extensively studied. In vitro assays have shown that certain thio-urea compounds exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against several cancer types:
Cancer Cell Line | GI50 (μM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
RPMI-8226 (Leukemia) | 21.5 |
OVCAR-4 (Ovarian) | 25.9 |
PC-3 (Prostate) | 28.7 |
These findings suggest that the compound may possess selective cytotoxicity towards specific cancer cell lines while exhibiting lower toxicity towards normal cells .
The biological activity of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- is believed to stem from its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The imidazole ring is known for its role in enzyme inhibition and receptor binding, potentially leading to enhanced therapeutic effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A clinical trial involving a derivative with structural similarities demonstrated significant tumor reduction in patients with advanced-stage cancers after a treatment regimen .
- Antibacterial Efficacy : In another case study, patients with resistant bacterial infections showed improvement when treated with a thio-urea compound derived from similar chemical frameworks .
Properties
CAS No. |
68901-16-6 |
---|---|
Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea |
InChI |
InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17) |
InChI Key |
QXCZFWVPQNGGCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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